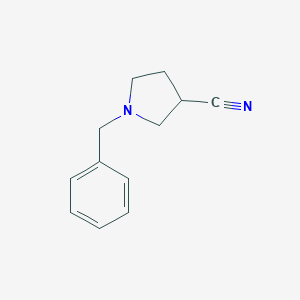

1-Benzylpyrrolidine-3-carbonitrile

Description

The exact mass of the compound 1-Benzylpyrrolidine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzylpyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylpyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCQUUNQHVAFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405451 | |

| Record name | 1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-52-8 | |

| Record name | 1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylpyrrolidine-3-carbonitrile chemical properties

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring stands out as a privileged scaffold.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its utility, offering a three-dimensional, sp³-rich core that allows for precise spatial orientation of functional groups.[2] Within this class of compounds, 1-Benzylpyrrolidine-3-carbonitrile emerges as a particularly versatile building block. Its structure combines the conformationally constrained pyrrolidine ring, a reactive nitrile handle for diverse chemical transformations, and a stable N-benzyl protecting group.

This guide provides an in-depth technical overview of 1-Benzylpyrrolidine-3-carbonitrile, designed for researchers, scientists, and drug development professionals. We will explore its core chemical and physical properties, spectroscopic signature, synthetic pathways, characteristic reactivity, and its strategic application in the synthesis of complex molecular architectures.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.

Chemical Identity and Properties

1-Benzylpyrrolidine-3-carbonitrile is a solid at room temperature, characterized by the following key identifiers and properties.[4]

| Property | Value | Source(s) |

| CAS Number | 10603-52-8 | [4][5][6] |

| Molecular Formula | C₁₂H₁₄N₂ | [6][7] |

| Molecular Weight | 186.25 g/mol | [7] |

| Appearance | Colorless to light solid | [4] |

| Boiling Point | 120 °C (at 0.4 Torr) | [4] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 7.26 ± 0.40 | [4][7] |

| Storage | Sealed in dry, Room Temperature | [4] |

Spectroscopic Elucidation

Spectroscopic analysis is crucial for verifying the structure and purity of 1-Benzylpyrrolidine-3-carbonitrile.[8][9] While specific experimental data is not centrally collected for this compound, its spectral characteristics can be reliably predicted based on its functional groups and overall structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene (CH₂) protons, and a series of multiplets for the diastereotopic protons on the pyrrolidine ring. The proton at the C3 position, adjacent to the nitrile group, would likely appear as a multiplet further downfield than the other ring protons.

-

¹³C NMR Spectroscopy : The carbon spectrum would feature signals for the aromatic carbons, the benzylic CH₂ carbon, and the carbons of the pyrrolidine ring. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the δ 115-125 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.[8][9] Additional characteristic peaks would include C-H stretching for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (186.25). A prominent fragment is often the tropylium ion at m/z 91, resulting from the cleavage and rearrangement of the benzyl group, which is a hallmark of N-benzyl compounds.[10]

Synthesis and Reactivity

The utility of 1-Benzylpyrrolidine-3-carbonitrile stems from both its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Pathways

While multiple synthetic routes are conceivable, a common and logical approach involves the N-alkylation of a pre-existing pyrrolidine-3-carbonitrile core with a benzyl halide. This strategy leverages commercially available starting materials. An alternative pathway could involve the construction of the pyrrolidine ring itself, for instance, through cyclization reactions. A plausible synthetic workflow starting from a related ketone precursor, 1-benzyl-3-pyrrolidinone, is outlined below.

Caption: Proposed synthesis via Shapiro reaction and cyanation.

Illustrative Protocol: N-Benzylation of Pyrrolidine-3-carbonitrile

This protocol describes a direct and efficient method for preparing the title compound.

-

Setup : To a stirred solution of pyrrolidine-3-carbonitrile (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent like acetonitrile (CH₃CN), add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction : Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up : After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification : Dissolve the resulting residue in an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 1-Benzylpyrrolidine-3-carbonitrile.

Causality Note : The use of a base is essential to deprotonate the secondary amine of the pyrrolidine starting material, forming a more nucleophilic amide anion that readily attacks the electrophilic benzyl bromide. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants but does not compete in the nucleophilic substitution.

Chemical Reactivity

The reactivity of 1-Benzylpyrrolidine-3-carbonitrile is dominated by its nitrile group and the tertiary amine within the pyrrolidine ring.

The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles.[11] This allows for its transformation into several other key functional groups, making it a powerful synthetic linchpin.

Caption: Major reaction pathways for the nitrile functional group.

-

Reduction to Primary Amine : The nitrile can be readily reduced to a primary amine, 1-benzyl-3-(aminomethyl)pyrrolidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[11][12] This transformation is fundamental for introducing a basic side chain, often desirable in pharmacologically active molecules.

-

Hydrolysis to Carboxylic Acid : Under acidic or basic conditions with heating, the nitrile group can be fully hydrolyzed to a carboxylic acid via an intermediate amide.[11][12] This allows for the introduction of an acidic moiety or a handle for further amide coupling reactions.

-

Addition of Organometallics : Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after aqueous work-up.[11][12] This provides a route to expand the carbon skeleton and introduce new substituents.

The N-benzyl group is generally stable but can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), liberating the secondary amine for further functionalization. This dual role as both a directing and protecting group enhances the compound's synthetic value.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to generate molecules with complex three-dimensional shapes that can lead to improved binding affinity and selectivity for biological targets.[1][2]

-

Scaffold for Bioactive Molecules : 1-Benzylpyrrolidine-3-carbonitrile serves as an excellent starting point for synthesizing novel compounds for biological screening. The pyrrolidine core mimics the structure of proline, an amino acid, allowing its derivatives to interact with a wide range of biological targets. The benzyl group can provide beneficial hydrophobic interactions in a binding pocket, while the nitrile can be elaborated into a variety of functional groups to probe structure-activity relationships (SAR).

-

Intermediate in Complex Syntheses : The compound is a valuable intermediate for the synthesis of more complex pharmaceutical agents. The pyrrolidine ring is a feature in numerous natural products and approved drugs.[1][13] For example, the related compound (S)-1-Benzyl-3-aminopyrrolidine is a key building block in medicinal chemistry.[14] The nitrile functionality of the title compound provides a direct synthetic entry to such amine derivatives.

-

Enabling 3D Chemical Space : Modern drug discovery emphasizes "escaping flatland"—moving away from planar, aromatic structures towards more saturated, three-dimensional molecules.[1] Saturated heterocycles like pyrrolidine are ideal for this purpose. 1-Benzylpyrrolidine-3-carbonitrile provides a readily available, non-planar core that medicinal chemists can use to build molecules with improved physicochemical properties and pharmacological profiles.[2]

Safety and Handling

As with any laboratory chemical, proper handling of 1-Benzylpyrrolidine-3-carbonitrile is essential to ensure safety.

-

Hazard Identification : This compound is classified as acutely toxic if swallowed (H301) and causes serious eye irritation (H319). It is marked with the GHS06 pictogram for toxicity.

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling Precautions : Avoid contact with skin, eyes, and clothing.[16][17] Do not ingest or inhale.[16] After handling, wash hands thoroughly.[15][16] Given its nitrile functionality, it should be treated with the caution afforded to cyanide-containing compounds, and emergency procedures for cyanide exposure should be understood.[16]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][15][17]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][17]

Conclusion

1-Benzylpyrrolidine-3-carbonitrile is a chemical building block of significant strategic value for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the versatile reactivity of its nitrile group make it an ideal starting point for the creation of diverse and complex molecular entities. By providing a robust, three-dimensional pyrrolidine scaffold, it enables the exploration of novel chemical space, contributing to the development of the next generation of therapeutic agents.

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-BENZYL-PYRROLIDINE-3-CARBONITRILE CAS#: 10603-52-8 [amp.chemicalbook.com]

- 5. 10603-52-8|1-Benzylpyrrolidine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. lehigh.edu [lehigh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. kasturiaromatics.com [kasturiaromatics.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Structure Elucidation of 1-Benzylpyrrolidine-3-carbonitrile

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 1-benzylpyrrolidine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer a detailed narrative on the causality behind experimental choices, ensuring a self-validating system of protocols for unambiguous structural confirmation.

Introduction

1-Benzylpyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring, a benzyl group attached to the nitrogen atom, and a nitrile functional group at the 3-position.[1][2] The precise determination of its chemical structure is paramount for its application in medicinal chemistry and as a building block in organic synthesis.[3][4] Pyrrolidine derivatives are known to possess a wide range of biological activities, making the unambiguous characterization of new analogues a critical step in drug discovery.[5][6] This guide will walk through a logical and efficient workflow for the complete structural elucidation of this molecule, from initial purity assessment to final spectroscopic confirmation.

Core Analytical Strategy: A Multi-faceted Approach

The structural elucidation of an organic molecule like 1-benzylpyrrolidine-3-carbonitrile relies on a synergistic combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated picture. Our strategy will be as follows:

-

Purity Assessment: Ensuring the sample is of sufficient purity for unambiguous spectroscopic analysis.

-

Molecular Formula Determination: Establishing the elemental composition and molecular weight.

-

Functional Group Identification: Identifying the key chemical functionalities present in the molecule.

-

Structural Fragment Assembly: Piecing together the molecular skeleton using nuclear magnetic resonance spectroscopy.

-

Final Structure Confirmation: Corroborating the proposed structure with a complete set of analytical data.

Caption: A high-level overview of the structure elucidation workflow.

I. Purity and Molecular Formula Determination

A. High-Performance Liquid Chromatography (HPLC)

Rationale: Before any spectroscopic analysis, it is crucial to determine the purity of the sample. HPLC is a sensitive and reliable technique for this purpose.[7] A single, sharp peak in the chromatogram is a strong indicator of a pure compound, which is essential for obtaining clean and interpretable spectroscopic data.

Experimental Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is a good starting point for a molecule with both polar and non-polar features.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is typically effective.

-

Detection: UV detection at 254 nm is suitable for the aromatic benzyl group.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[8]

B. Mass Spectrometry (MS)

Rationale: Mass spectrometry is the cornerstone for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.[8] For 1-benzylpyrrolidine-3-carbonitrile, we expect a molecular formula of C12H14N2, which corresponds to a monoisotopic mass of 186.1157 g/mol .[1][9]

Experimental Protocol:

-

Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Results: A prominent peak at m/z 187.1235, corresponding to the protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 g/mol |

| Monoisotopic Mass | 186.1157 u |

| [M+H]+ (HRMS) | 187.1235 u |

II. Functional Group Identification: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's chemical bonds.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

-

Analysis: A small amount of the sample is placed on the ATR crystal, and the IR spectrum is recorded.

Expected IR Absorptions for 1-Benzylpyrrolidine-3-carbonitrile:

| Functional Group | Expected Absorption (cm-1) | Rationale |

| Nitrile (C≡N) | ~2240 | The stretching vibration of the carbon-nitrogen triple bond is a sharp and characteristic peak. |

| Aromatic C-H | ~3030 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H | ~2850-2960 | Stretching vibrations of the C-H bonds in the pyrrolidine and benzyl methylene groups. |

| Aromatic C=C | ~1450-1600 | Stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| C-N | ~1100-1300 | Stretching vibration of the carbon-nitrogen single bonds in the pyrrolidine ring and the benzyl group. |

III. Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.[5] It provides information about the chemical environment of each proton and carbon atom, as well as their connectivity. For 1-benzylpyrrolidine-3-carbonitrile, we will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HSQC.

A. ¹H NMR Spectroscopy

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl3) is a common choice for this type of molecule.

-

Analysis: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired.

Expected ¹H NMR Data (in CDCl3):

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (benzyl) | 7.2-7.4 | Multiplet | 5H |

| Benzyl CH2 | ~3.6 | Singlet | 2H |

| Pyrrolidine H3 | ~3.0-3.2 | Multiplet | 1H |

| Pyrrolidine H2, H5 | ~2.6-3.0 | Multiplet | 4H |

| Pyrrolidine H4 | ~2.1-2.4 | Multiplet | 2H |

B. ¹³C NMR Spectroscopy

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl3).

-

Analysis: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon.

Expected ¹³C NMR Data (in CDCl3):

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| Aromatic (benzyl) | ~127-138 |

| Nitrile (C≡N) | ~118-122 |

| Benzyl CH2 | ~60 |

| Pyrrolidine C2, C5 | ~50-60 |

| Pyrrolidine C4 | ~30-40 |

| Pyrrolidine C3 | ~25-35 |

C. 2D NMR Spectroscopy

Rationale: 2D NMR experiments, such as COSY and HSQC, are invaluable for confirming the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals.

Caption: Workflow for structural assembly using NMR spectroscopy.

IV. Final Structure Confirmation

The final step in the structure elucidation process is to integrate all the data from the various analytical techniques. The molecular formula from mass spectrometry should be consistent with the number and types of atoms identified by NMR and IR spectroscopy. The functional groups identified by IR should be consistent with the chemical shifts observed in the NMR spectra. The connectivity information from 2D NMR should allow for the unambiguous assembly of the molecular structure. When all of these pieces of evidence are in agreement, the structure of 1-benzylpyrrolidine-3-carbonitrile can be considered confirmed.

Conclusion

The structure elucidation of 1-benzylpyrrolidine-3-carbonitrile is a systematic process that relies on the application of a suite of modern analytical techniques. By following a logical workflow that begins with purity assessment and progresses through molecular formula determination, functional group identification, and detailed structural assembly, a high degree of confidence in the final structure can be achieved. This in-depth understanding is a prerequisite for the further development and application of this and other novel heterocyclic compounds in the field of drug discovery and beyond.

References

-

Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17 (23), 6546-6552. [Link]

-

Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Mutation Research, 259 (3-4), 371-388. [Link]

-

Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]

-

Chemistry Of Heterocyclic Compounds 501 Spring 2017. University of Tennessee. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 13 (1), 1-11. [Link]

-

(PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

1 Benzyl 3 Methylpyrrolidine 3 Carbonitrile. Cenmed Enterprises. [Link]

-

(R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO. PubChem. [Link]

-

Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed Central. [Link]

-

NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. [Link]

-

The Chemistry of Heterocyclic Compounds, Volume 60, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley Analytical Science. [Link]

-

Heterocyclic Compounds. Longdom Publishing SL. [Link]

-

1-(Phenylmethyl)pyrrolidine | C11H15N. PubChem. [Link]

-

Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]

-

Benzonitrile. NIST WebBook. [Link]

-

IR and ¹H-NMR spectra of the new compounds. ResearchGate. [Link]

Sources

- 1. 10603-52-8 CAS MSDS (1-BENZYL-PYRROLIDINE-3-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-BENZYL-PYRROLIDINE-3-CARBONITRILE CAS#: 10603-52-8 [amp.chemicalbook.com]

- 3. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Synthesis of 1-Benzylpyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpyrrolidine-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring, a benzyl protecting group, and a cyano moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including potent enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 1-benzylpyrrolidine-3-carbonitrile, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in various intermolecular interactions allow for the precise spatial orientation of functional groups, which is crucial for high-affinity binding to biological targets. The introduction of a cyano group at the 3-position offers a versatile handle for further chemical transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. The N-benzyl group serves as a common protecting group for the pyrrolidine nitrogen, which can be readily removed under various conditions if required for subsequent synthetic steps.

Strategic Approaches to the Synthesis of 1-Benzylpyrrolidine-3-carbonitrile

The synthesis of 1-benzylpyrrolidine-3-carbonitrile can be approached through several strategic disconnections. The most common and practical routes involve either the direct N-benzylation of a pre-existing pyrrolidine-3-carbonitrile core or the construction of the pyrrolidine ring with the benzyl group already in place.

Strategy 1: Direct N-Alkylation of Pyrrolidine-3-carbonitrile

The most straightforward approach to 1-benzylpyrrolidine-3-carbonitrile is the direct N-alkylation of pyrrolidine-3-carbonitrile with a benzylating agent. This method is contingent on the availability of the starting pyrrolidine-3-carbonitrile.

Mechanism: This reaction proceeds via a standard SN2 mechanism, where the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. The presence of a non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct and drive the reaction to completion.

Caption: N-Alkylation of Pyrrolidine-3-carbonitrile.

Experimental Protocol: N-Benzylation of Pyrrolidine-3-carbonitrile

-

Materials:

-

Pyrrolidine-3-carbonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

-

Procedure:

-

To a stirred solution of pyrrolidine-3-carbonitrile (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild, non-nucleophilic base that effectively scavenges the HBr formed during the reaction, preventing the protonation of the starting amine and promoting the forward reaction.

-

Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It readily dissolves the organic reactants while being compatible with the inorganic base.

-

Temperature: Heating the reaction mixture increases the rate of the SN2 reaction, leading to a more efficient conversion to the desired product.

Strategy 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[1] This strategy can be envisioned in a couple of ways for the synthesis of 1-benzylpyrrolidine-3-carbonitrile. A plausible, albeit multi-step, approach would involve the reductive amination of a suitable keto-nitrile precursor with benzylamine.

Mechanism: The reaction proceeds through the initial formation of an iminium ion from the condensation of the ketone with benzylamine, which is then reduced in situ by a hydride-based reducing agent.[2] Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reducing agent for this transformation as it is selective for the iminium ion over the ketone starting material.[1]

Caption: Reductive Amination Approach.

Strategy 3: Ring Construction via Dieckmann Cyclization

A more convergent approach involves the construction of the pyrrolidine ring itself. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic method for forming five- and six-membered rings.[3] For the synthesis of 1-benzylpyrrolidine-3-carbonitrile, a suitably substituted acyclic precursor containing a nitrile group would be required. A related synthesis of N-benzyl-3-pyrrolidinone has been reported starting from ethyl acrylate and benzylamine, proceeding through a Dieckmann cyclization.[4]

Mechanism: The Dieckmann condensation is initiated by the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester after loss of an alkoxide. Subsequent hydrolysis and decarboxylation would yield the desired pyrrolidine ring. The incorporation of the nitrile functionality would require a carefully designed starting material.

Caption: Dieckmann Cyclization Strategy.

Purification and Characterization

Purification of 1-benzylpyrrolidine-3-carbonitrile is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5] The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

Structural confirmation is accomplished through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the benzylic protons, the protons of the pyrrolidine ring, and the aromatic protons of the benzyl group.

-

¹³C NMR spectroscopy will confirm the presence of the nitrile carbon, the carbons of the pyrrolidine ring, and the carbons of the benzyl group.

-

-

Infrared (IR) Spectroscopy: A sharp absorption band in the region of 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (186.25 g/mol ).[6]

Table 1: Key Spectroscopic Data for 1-Benzylpyrrolidine-3-carbonitrile

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons (~7.2-7.4 ppm), benzylic protons (~3.6 ppm), and pyrrolidine ring protons (aliphatic region). |

| ¹³C NMR | Signal for nitrile carbon (~120 ppm), signals for aromatic and aliphatic carbons. |

| IR (cm⁻¹) | Sharp C≡N stretch (~2250 cm⁻¹), C-H stretches (aromatic and aliphatic). |

| MS (m/z) | Molecular ion peak [M]⁺ at 186.25.[6] |

Conclusion

References

-

ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Retrieved from [Link]

-

R Discovery. (2000). Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. Tetrahedron: Asymmetry, 11. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

Fofana, M., et al. (n.d.). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1 Benzyl 3 Methylpyrrolidine 3 Carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

SlidePlayer. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Imperial College London. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.

-

National Institutes of Health. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Alkylation Reaction in the Synthesis of Tetra-Substituted Glycoluryls. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

Sources

An In-Depth Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile: A Key Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Benzylpyrrolidine-3-carbonitrile (CAS Number: 10603-52-8), a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, characteristic spectral signatures, reactivity, and its pivotal role as a precursor in the synthesis of pharmacologically active agents, most notably Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Introduction: The Significance of the Pyrrolidine-3-carbonitrile Scaffold

The pyrrolidine ring is a "privileged structure" in medicinal chemistry, a core motif that appears in numerous FDA-approved drugs and natural products.[1][2] Its three-dimensional, non-planar structure allows for precise spatial orientation of substituents, which is crucial for selective binding to biological targets.[3] The incorporation of a carbonitrile (cyano) group introduces a versatile chemical handle. The nitrile is a key pharmacophore in many enzyme inhibitors, capable of forming crucial interactions with active site residues.[4] Specifically, the 2-cyanopyrrolidine moiety is the cornerstone of the "gliptin" class of drugs used to treat type 2 diabetes by inhibiting the DPP-IV enzyme.[4][5] 1-Benzylpyrrolidine-3-carbonitrile serves as a valuable synthetic intermediate, providing this core structure with a readily removable N-benzyl protecting group, facilitating its incorporation into more complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties and safety profile is paramount before its use in a research setting.

| Property | Value | Source(s) |

| CAS Number | 10603-52-8 | [6] |

| Molecular Formula | C₁₂H₁₄N₂ | [6] |

| Molecular Weight | 186.25 g/mol | [6] |

| Appearance | Solid | [6] |

| Boiling Point | 120 °C (at 0.4 Torr) | [4] |

| SMILES | N#CC1CCN(C1)Cc2ccccc2 | [6] |

| InChI Key | RYCQUUNQHVAFSM-UHFFFAOYSA-N | [6] |

Safety Profile:

1-Benzylpyrrolidine-3-carbonitrile is classified as acutely toxic if swallowed and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

| Hazard | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Oral Toxicity | GHS06 | Danger | H301: Toxic if swallowed. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

Synthesis of 1-Benzylpyrrolidine-3-carbonitrile: Plausible Synthetic Strategies

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 1-Benzylpyrrolidine-3-carbonitrile.

Experimental Protocol (Proposed):

Step 1: Synthesis of 1-Benzyl-3-(tosyloxy)pyrrolidine

-

To a solution of 1-benzyl-3-pyrrolidinol (1 equivalent) in anhydrous pyridine at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Causality: The hydroxyl group of 1-benzyl-3-pyrrolidinol is a poor leaving group. Tosylation converts it into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of 1-Benzylpyrrolidine-3-carbonitrile

-

To a solution of the crude 1-benzyl-3-(tosyloxy)pyrrolidine (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.5 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-benzylpyrrolidine-3-carbonitrile.

Causality: The cyanide anion (from NaCN) acts as a nucleophile and displaces the tosylate leaving group via an Sₙ2 reaction to form the desired nitrile. DMSO is a suitable polar aprotic solvent for this type of reaction.

Spectroscopic Characterization (Predicted)

As experimental spectra for 1-benzylpyrrolidine-3-carbonitrile are not widely published, this section provides predicted spectroscopic data based on the known chemical shifts and fragmentation patterns of similar structures.[3][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] This information is crucial for researchers to verify the identity and purity of the synthesized compound.

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.65 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 3.00-3.20 | Multiplet | 1H | Pyrrolidine C3-H |

| ~ 2.80-2.95 | Multiplet | 2H | Pyrrolidine C2-H & C5-H (axial) |

| ~ 2.50-2.70 | Multiplet | 2H | Pyrrolidine C2-H & C5-H (equatorial) |

| ~ 2.10-2.30 | Multiplet | 2H | Pyrrolidine C4-H |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon |

| ~ 129 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 127 | Aromatic C-H |

| ~ 121 | Nitrile carbon (-C≡N) |

| ~ 60 | Benzylic carbon (-CH₂-Ph) |

| ~ 54 | Pyrrolidine C2 & C5 |

| ~ 30 | Pyrrolidine C4 |

| ~ 28 | Pyrrolidine C3 |

FTIR (Predicted):

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3030 | Aromatic C-H stretch |

| ~ 2850-2950 | Aliphatic C-H stretch |

| ~ 2240 | C≡N stretch (nitrile) |

| ~ 1600, 1495, 1450 | Aromatic C=C stretch |

| ~ 700-750 | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (Predicted Fragmentation):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. The most prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Another significant fragment could arise from the loss of the cyano group (M - 26).

Chemical Reactivity and Synthetic Utility

1-Benzylpyrrolidine-3-carbonitrile is a versatile intermediate due to the reactivity of its functional groups.

Caption: Key reactions of 1-Benzylpyrrolidine-3-carbonitrile.

-

Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Raney Ni).[26] This provides access to 3-(aminomethyl)pyrrolidine derivatives, which are valuable in their own right.

-

Hydrolysis of the Nitrile: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid, providing a route to 1-benzylpyrrolidine-3-carboxylic acid and its derivatives.[26]

-

Reaction with Organometallics: Grignard reagents can add to the nitrile to form ketones after aqueous workup, allowing for the introduction of various acyl groups at the 3-position.[2][26][27][28][29]

-

N-Debenzylation: The N-benzyl group serves as a useful protecting group that can be removed by catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[7] This unmasks the secondary amine of the pyrrolidine ring, allowing for further functionalization, such as acylation, which is a key step in the synthesis of many DPP-IV inhibitors.

Application in Drug Discovery: A Precursor to DPP-IV Inhibitors

The primary application of 1-benzylpyrrolidine-3-carbonitrile and its derivatives in drug discovery is as key building blocks for the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[4][5][30][31][32] DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, the levels of these hormones are increased, leading to enhanced insulin secretion and suppressed glucagon secretion in a glucose-dependent manner.

Workflow for Incorporation into a DPP-IV Inhibitor:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Benzyl-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. FTIR [terpconnect.umd.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. bhu.ac.in [bhu.ac.in]

- 17. uni-saarland.de [uni-saarland.de]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. che.hw.ac.uk [che.hw.ac.uk]

- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 21. youtube.com [youtube.com]

- 22. Benzyl nitrile [webbook.nist.gov]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. spectrabase.com [spectrabase.com]

- 25. scilit.com [scilit.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. m.youtube.com [m.youtube.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. mdpi.com [mdpi.com]

- 31. clinicsearchonline.org [clinicsearchonline.org]

- 32. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 1-Benzylpyrrolidine-3-carbonitrile

Abstract: This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 1-Benzylpyrrolidine-3-carbonitrile (CAS No: 10603-52-8, Molecular Formula: C₁₂H₁₄N₂). In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a theoretical spectroscopic profile. Supported by data from analogous structures and foundational spectroscopic theory, this guide is intended to serve as a robust reference for researchers, scientists, and drug development professionals, enabling the identification, characterization, and quality control of this compound. We detail not only the predicted data but also the underlying scientific rationale and standard experimental protocols for data acquisition.

Introduction and Molecular Overview

1-Benzylpyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring N-substituted with a benzyl group and a nitrile functional group at the 3-position. Its structure combines the rigidity of the five-membered ring with the aromatic moiety of the benzyl group and the reactive potential of the nitrile. This combination makes it a potentially valuable building block in medicinal chemistry and organic synthesis.

Due to the current lack of published experimental spectra for this specific molecule, this guide presents a predicted spectroscopic profile. This predictive approach is grounded in a deep understanding of structure-property relationships and spectroscopic principles. Every prediction is rationalized to provide a framework for interpreting future experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | 7.25 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) | Protons on the benzene ring exhibit a characteristic chemical shift in this region due to aromatic ring currents. |

| Hᵦ | 3.65 | Singlet | 2H | Benzylic (N-CH₂) | These protons are adjacent to both the nitrogen atom and the aromatic ring, leading to a downfield shift. A singlet is predicted due to free rotation and no adjacent protons.[1] |

| H꜀ | 3.10 - 3.20 | Multiplet | 1H | Pyrrolidine C3-H | This proton is deshielded by the adjacent electron-withdrawing nitrile group. |

| Hₑ | 2.80 - 2.95 | Multiplet | 2H | Pyrrolidine C5-H₂ | These protons are adjacent to the nitrogen atom, causing a downfield shift. |

| Hₔ | 2.65 - 2.80 | Multiplet | 2H | Pyrrolidine C2-H₂ | These protons are also adjacent to the nitrogen atom. |

| Hբ | 2.10 - 2.30 | Multiplet | 2H | Pyrrolidine C4-H₂ | These aliphatic protons are the most upfield in the pyrrolidine ring system. |

Molecular Structure with Proton Labeling

Caption: Labeled protons on 1-Benzylpyrrolidine-3-carbonitrile.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| Cₐ | ~138 | Aromatic C (quaternary) | The ipso-carbon attached to the benzylic group. |

| Cᵦ | ~129 | Aromatic CH | Ortho- and meta-carbons of the benzene ring. |

| C꜀ | ~128 | Aromatic CH | Para-carbon of the benzene ring. |

| Cₔ | ~122 | Nitrile (C≡N) | The nitrile carbon has a characteristic shift in this region.[2] |

| Cₑ | ~60 | Benzylic (N-CH₂) | This carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| Cբ | ~55 | Pyrrolidine C2/C5 | Carbons alpha to the nitrogen are significantly deshielded. |

| C₉ | ~35 | Pyrrolidine C4 | A standard aliphatic carbon shift. |

| Cₕ | ~30 | Pyrrolidine C3 | The carbon bearing the nitrile group. |

Molecular Structure with Carbon Labeling

Caption: Labeled carbons on 1-Benzylpyrrolidine-3-carbonitrile.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzylpyrrolidine-3-carbonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal field homogeneity.

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

Collect 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

-

Collect 1024 scans or more to achieve a good signal-to-noise ratio, particularly for the quaternary carbon.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group | Rationale |

| 3050 - 3010 | C-H stretch | Medium | Aromatic | Characteristic stretching of sp² C-H bonds in the benzene ring. |

| 2960 - 2850 | C-H stretch | Medium-Strong | Aliphatic | Asymmetric and symmetric stretching of sp³ C-H bonds in the pyrrolidine and benzylic CH₂ groups. |

| 2250 - 2230 | C≡N stretch | Strong, Sharp | Nitrile | The C≡N triple bond stretch is a highly characteristic and intense absorption in this region.[2][3] |

| 1600, 1495, 1450 | C=C stretch | Medium-Weak | Aromatic | Skeletal vibrations of the benzene ring. |

| 1150 - 1050 | C-N stretch | Medium | Amine | Stretching vibration of the C-N bond in the tertiary amine of the pyrrolidine ring. |

Workflow for IR Data Acquisition

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₄N₂

-

Molecular Weight: 186.26 g/mol

-

Exact Mass: 186.1157

Predicted Fragmentation Pattern (Electron Ionization - EI)

The fragmentation of 1-Benzylpyrrolidine-3-carbonitrile is expected to be dominated by cleavages that form stable ions, particularly the benzyl and tropylium cations.

| m/z | Predicted Fragment | Structure | Rationale |

| 186 | [M]⁺ | [C₁₂H₁₄N₂]⁺ | Molecular ion. May be of low abundance. |

| 185 | [M-H]⁺ | [C₁₂H₁₃N₂]⁺ | Loss of a hydrogen radical, often from a carbon alpha to a heteroatom.[4][5] |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Alpha-cleavage to form the very stable benzyl cation, which can rearrange to the tropylium cation. This is often the base peak for benzylamines.[6][7] |

| 95 | [C₅H₅N₂]⁺ | [M - C₇H₉]⁺ | Loss of the benzyl group and a hydrogen. |

Fragmentation Pathway Diagram

Caption: Predicted EI-MS fragmentation of 1-Benzylpyrrolidine-3-carbonitrile.

Standard Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

This guide provides a detailed, theory-backed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 1-Benzylpyrrolidine-3-carbonitrile. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on the fundamental principles of each technique and comparison with structurally related compounds. While these predictions offer a robust framework for the initial identification and characterization of the molecule, they must be validated by experimental data. The included protocols for data acquisition represent standard, reliable methods for obtaining high-quality spectra. This document is intended to be a valuable resource for any scientist working with or synthesizing this compound.

References

-

Henriksen, L., & Flodmark, P. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1076-1085. [Link][6]

-

Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1749-1757. [Link][7]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link][3]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link][4]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][2]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link][5]

-

NotEvans. (2018). 1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. [Link][1]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. GCMS Section 6.17 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Benzylpyrrolidine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight, chemical formula, and various identifiers. It further explores established synthetic routes, spectroscopic characterization, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel therapeutics and other advanced chemical applications, providing both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its prevalence in medicinal chemistry can be attributed to several key features: it provides a rigid scaffold that can be readily functionalized, its sp3-hybridized carbons allow for the exploration of three-dimensional chemical space, and it can participate in crucial hydrogen bonding interactions with biological targets.[1]

1-Benzylpyrrolidine-3-carbonitrile, in particular, serves as a versatile intermediate. The benzyl group provides a lipophilic handle and can be involved in various synthetic transformations, while the nitrile group is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other transformations. This dual functionality makes it an attractive starting material for the synthesis of diverse compound libraries for drug screening and development.

Physicochemical Properties and Identification

A precise understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and physicochemical properties of 1-Benzylpyrrolidine-3-carbonitrile are summarized below.

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | [2] |

| Molecular Formula | C₁₂H₁₄N₂ | [2][3] |

| CAS Number | 10603-52-8 | [2] |

| Appearance | Colorless to light solid | [2] |

| Boiling Point | 120 °C at 0.4 Torr | [2] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 7.26 ± 0.40 | [2][3] |

Molecular Structure and Identifiers:

The structural representation and various chemical identifiers are crucial for unambiguous database searching and regulatory compliance.

Caption: Chemical structure of 1-Benzylpyrrolidine-3-carbonitrile.

-

InChI: 1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2

-

SMILES: N#CC1CCN(C1)Cc2ccccc2

-

MDL Number: MFCD05662780

-

PubChem Substance ID: 329771078

Synthesis and Methodologies

The synthesis of 1-Benzylpyrrolidine-3-carbonitrile and its analogs often involves multi-step reaction sequences. A common and logical approach begins with a commercially available precursor, such as 1-benzyl-3-pyrrolidinone.

A Plausible Synthetic Pathway

A representative synthetic workflow for obtaining 1-Benzylpyrrolidine-3-carbonitrile is outlined below. This pathway is illustrative and may be adapted based on available starting materials and desired scale.

Caption: A potential synthetic route from 1-benzyl-3-pyrrolidinone.

Detailed Experimental Protocol (Illustrative)

Step 1: Tosylhydrazone Formation from 1-Benzyl-3-pyrrolidinone

-

To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in a suitable solvent such as ethanol, add p-toluenesulfonhydrazide (1.1 equivalents).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the tosylhydrazone product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Shapiro Reaction and Cyanation

Caution: This step involves the use of a pyrophoric reagent (n-butyllithium) and a toxic cyanating agent. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).

-

Suspend the dried tosylhydrazone (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C. The reaction mixture will typically change color.

-

Allow the reaction to stir at -78 °C for a specified time, then warm to 0 °C for a period to ensure complete elimination to the vinyllithium intermediate.

-

Recool the mixture to -78 °C and add a solution of a suitable cyanating agent, such as cyanogen bromide (1.2 equivalents), in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction cautiously by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 1-Benzylpyrrolidine-3-carbonitrile.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the five protons of the benzyl group. The benzylic protons (CH₂) would likely appear as a singlet around 3.6 ppm. The protons on the pyrrolidine ring would present as a series of complex multiplets in the aliphatic region (approximately 2.0-3.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show a signal for the nitrile carbon (C≡N) around 120 ppm. The aromatic carbons of the benzyl group would appear in the 127-138 ppm range. The benzylic carbon and the carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.

-

FTIR (Fourier-Transform Infrared Spectroscopy): A key diagnostic peak would be a sharp absorption in the range of 2240-2260 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Safety, Handling, and Storage

1-Benzylpyrrolidine-3-carbonitrile is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn when handling this compound.

-

Hazard Pictograms: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]

Applications in Research and Drug Discovery

Benzylpyrrolidine derivatives are integral components in a wide range of pharmacologically active molecules.[6] The structural motif is found in compounds targeting various receptors and enzymes. For instance, derivatives of the pyrrolidine scaffold have been investigated for their potential as:

-

Antiviral agents: Certain pyrrolidine-containing compounds have shown activity against viruses such as HIV.[7]

-

Central Nervous System (CNS) agents: The pyrrolidine ring is a core component of drugs targeting CNS disorders.[1]

-

Anticancer and anti-inflammatory agents: Functionalized pyrrolidines are explored for their potential in oncology and immunology.[1]

1-Benzylpyrrolidine-3-carbonitrile, as a versatile intermediate, provides a gateway to a multitude of these and other novel chemical entities. The nitrile group can be elaborated into various functional groups, enabling the synthesis of diverse libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

1-Benzylpyrrolidine-3-carbonitrile is a chemical building block of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its core properties, including a molecular weight of 186.25 g/mol , alongside synthetic considerations, spectroscopic hallmarks, and essential safety protocols. A thorough understanding of these technical aspects is crucial for its effective and safe utilization in the laboratory, paving the way for the discovery and development of novel therapeutic agents.

References

-

Cenmed Enterprises. 1 Benzyl 3 Methylpyrrolidine 3 Carbonitrile. [Link]

-

PubChem. 1-Benzyl-4-phenylpyrrolidine-3-carbonitrile. [Link]

-

PubChem. 1-Benzyl-3-pyrrolidinone. [Link]

-

PubMed Central. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. [Link]

-

National Institutes of Health. 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile. [Link]

-

ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]

-

International Formulae Group. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Link]

-

Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

-

PubChem. 1-(Phenylmethyl)pyrrolidine. [Link]

-

PubChem. (R)-(+)-1-Benzyl-3-pyrrolidinol. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-BENZYL-PYRROLIDINE-3-CARBONITRILE CAS#: 10603-52-8 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry and drug design.[1][2] Its unique stereochemical and physicochemical properties, including its ability to form hydrogen bonds and its non-planar, flexible conformation, make it a versatile building block for a vast array of biologically active molecules.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrrolidine derivatives, delving into their mechanisms of action across various therapeutic areas. It is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering insights into the rationale behind experimental designs and providing detailed protocols for the evaluation of these potent compounds.

The Pyrrolidine Advantage: A Privileged Scaffold in Medicinal Chemistry

The prevalence of the pyrrolidine motif in numerous FDA-approved drugs and natural products underscores its significance in pharmacology.[1][3][4] Several key features contribute to its success as a pharmacophore:

-

Stereochemical Complexity: The pyrrolidine ring can possess up to four stereogenic centers, allowing for a high degree of three-dimensional diversity. This enables the precise spatial orientation of substituents to optimize interactions with biological targets.[1][2]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating strong and specific interactions with proteins and enzymes.[5] Furthermore, the scaffold's overall polarity can be fine-tuned through substitution to enhance solubility and other pharmacokinetic properties.[5]

-

Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible scaffold for medicinal chemists.[6][7]

The following diagram illustrates the basic structure and key features of the pyrrolidine ring that contribute to its biological activity.

Caption: Core structural features of the pyrrolidine scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with various compounds exhibiting potent activity against a range of cancer cell lines.[8][9][10] Their mechanisms of action are diverse and often target key pathways involved in cancer progression.

Mechanism of Action

A prominent strategy employed by pyrrolidine-based anticancer agents is the inhibition of critical enzymes and proteins that drive tumor growth and survival. For instance, certain derivatives act as potent inhibitors of topoisomerase , enzymes that are essential for DNA replication and repair in rapidly dividing cancer cells.[1] Another key target is the epidermal growth factor receptor (EGFR) , a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[1]

Furthermore, some pyrrolidine derivatives have been shown to induce apoptosis , or programmed cell death, in cancer cells. This can be achieved through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[11] Spirooxindole pyrrolidine derivatives, for example, have been reported to induce apoptosis and inhibit cell proliferation in lung cancer cells.[12]

The following diagram illustrates a simplified signaling pathway targeted by some anticancer pyrrolidine derivatives.

Caption: Inhibition of the EGFR signaling pathway by pyrrolidine derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected pyrrolidine derivatives against various cancer cell lines, as reported in the literature.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | A549 (Lung) | 1.2 - 15.49 | [12] |

| Spirooxindole-pyrrolidine | MCF-7 (Breast) | Not specified | [8] |

| Aminocoumarin-pyrrolidine | A549 (Lung) | Not specified | [8] |